2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H10BrClO4 and a molecular weight of 369.59 g/mol . This compound is characterized by the presence of bromine, chlorine, formyl, and methoxy functional groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is utilized in various scientific research fields:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the brominated phenyl ring.
Esterification: The reaction of the substituted phenyl ring with 2-chlorobenzoic acid to form the ester linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate include:
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate: This compound has a similar structure but with the chlorine atom positioned differently on the benzoate ring.
2-Bromo-4-fluoroanisole: This compound has a fluorine atom instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-11(16)14(13)21-15(19)10-4-2-3-5-12(10)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLXFARNQTODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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